(S)-Benzyl 3-aminobutyrate
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Overview
Description
(S)-Benzyl 3-aminobutyrate is a chiral compound that belongs to the class of beta-amino acid esters It is characterized by the presence of an amino group attached to the third carbon of a butyrate chain, with a benzyl group esterified at the terminal carboxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Benzyl 3-aminobutyrate can be achieved through several methods. One common approach involves the enzymatic resolution of racemic mixtures using lipases. For instance, Candida antarctica lipase B can be used to selectively hydrolyze one enantiomer from a racemic mixture of ethyl 3-aminobutyrate, leading to the formation of this compound .
Another method involves the chemical transformation of polyhydroxyalkanoates, such as poly-®-(-)-3-hydroxybutyrate, obtained from bacterial cells. This process includes steps like acidic alcoholysis, tosylation, nucleophilic substitution by azide, and indium-mediated reduction .
Industrial Production Methods
Industrial production of this compound typically involves large-scale enzymatic processes due to their high efficiency and stereoselectivity. The use of immobilized enzymes, such as immobilized (S)-aminotransferase, can enhance the yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
(S)-Benzyl 3-aminobutyrate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products
The major products formed from these reactions include oximes, nitriles, alcohols, and amides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(S)-Benzyl 3-aminobutyrate has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of beta-amino acids, which are important in peptide research.
Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly those targeting neurological disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals .
Mechanism of Action
The mechanism of action of (S)-Benzyl 3-aminobutyrate involves its interaction with specific molecular targets, such as enzymes and receptors. For example, in enzymatic reactions, it acts as a substrate for aminotransferases, facilitating the transfer of amino groups to form various products. The pathways involved include transamination and decarboxylation, which are crucial for the biosynthesis of amino acids and other metabolites .
Comparison with Similar Compounds
Similar Compounds
(S)-3-Aminobutyric acid: A non-proteogenic amino acid with similar structural features.
Ethyl 3-aminobutyrate: An ester derivative used in similar synthetic applications.
(S)-3-Hydroxybutyric acid: A related compound with a hydroxyl group instead of an amino group.
Uniqueness
(S)-Benzyl 3-aminobutyrate is unique due to its chiral nature and the presence of both an amino group and a benzyl ester group. This combination makes it a versatile intermediate in organic synthesis and pharmaceutical research, offering distinct advantages in terms of reactivity and selectivity compared to its analogs .
Properties
IUPAC Name |
benzyl (3S)-3-aminobutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-9(12)7-11(13)14-8-10-5-3-2-4-6-10/h2-6,9H,7-8,12H2,1H3/t9-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOHFRXCNQZIVBV-VIFPVBQESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OCC1=CC=CC=C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC(=O)OCC1=CC=CC=C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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